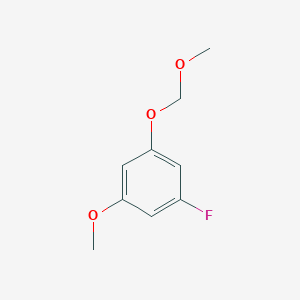

1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-methoxy-5-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO3/c1-11-6-13-9-4-7(10)3-8(5-9)12-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCCFEQXVRZNDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=CC(=C1)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Fluorinated Aromatic Systems and Ether Chemistry

1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene is a polysubstituted aromatic compound that draws its chemical character from its constituent functional groups. The presence of a fluorine atom places it within the broad and significant class of fluorinated aromatic systems. The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties. jmchemsci.com In medicinal chemistry, for instance, fluorine substitution is a widely used strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. acs.org The fluorine atom in this compound, positioned meta to the two ether groups, influences the electron density of the aromatic ring, which in turn affects its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

The compound is also deeply rooted in ether chemistry. It possesses two distinct types of ether linkages: a simple methyl ether (methoxy group) and a methoxymethyl ether (MOM ether). The methoxy (B1213986) group is a common substituent in natural products and synthetic molecules, acting as a weak electron-donating group. The MOM ether, on the other hand, is frequently employed in organic synthesis as a protecting group for hydroxyl functionalities. researchgate.net Its stability under a range of conditions, coupled with its susceptibility to cleavage under specific acidic conditions, makes it a valuable tool in multi-step synthetic sequences. acs.org Therefore, this compound can be viewed as a derivative of 5-fluoro-resorcinol where one hydroxyl group is permanently methylated and the other is temporarily protected by a MOM group. This differential protection is a key feature for selective chemical transformations.

Significance of Functional Groups in 1 Fluoro 3 Methoxy 5 Methoxymethoxy Benzene for Synthetic Strategies

The unique combination of functional groups in 1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene dictates its utility in synthetic organic chemistry. Each group has a specific role that can be strategically exploited.

The Fluoro Group: The fluorine atom primarily serves as a modulator of electronic properties and as a potential site for nucleophilic aromatic substitution (SNAr). While fluorine is not a particularly good leaving group in SNAr compared to other halogens, its substitution can be achieved under forcing conditions or if the ring is sufficiently activated by electron-withdrawing groups. More commonly, the fluorine atom, along with the methoxy (B1213986) group, can direct ortho-lithiation, a powerful tool for introducing other substituents onto the aromatic ring. researchgate.net

The Methoxy Group: The methoxy group is a stable ether that influences the reactivity of the aromatic ring through its electron-donating nature. It can also serve as a handle for demethylation to reveal a hydroxyl group if desired, although this typically requires harsh conditions. Its primary role in this molecule is often as a permanent structural element in the target molecule.

The Methoxymethyl (MOM) Ether Group: The MOM ether is the most synthetically versatile functional group in this molecule. It serves as an acid-labile protecting group for a hydroxyl function. researchgate.net This allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected hydroxyl group. The MOM group is stable to a variety of reagents, including bases, nucleophiles, and many oxidizing and reducing agents. acs.org Its removal is typically accomplished with mild acidic hydrolysis, regenerating the phenol (B47542). researchgate.netacs.org This selective deprotection is crucial for synthesizing unsymmetrically substituted 5-fluororesorcinol derivatives.

The interplay of these functional groups makes this compound a valuable intermediate. For example, a synthetic strategy could involve a reaction at another position of the aromatic ring, followed by the removal of the MOM group to unmask a reactive phenol. This phenol could then undergo further reactions, such as etherification, esterification, or coupling reactions.

Table 1: Properties of Related Fluoroanisole Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1-Fluoro-3-methoxybenzene | 456-49-5 | C₇H₇FO | 126.13 | 158 | 1.104 |

| 1-Fluoro-4-methoxybenzene | 459-60-9 | C₇H₇FO | 126.13 | 157 | 1.114 |

| 1-Fluoro-3,5-dimethoxybenzene (B1333257) | 52189-63-6 | C₈H₉FO₂ | 156.15 | 88 (at 6 mmHg) | 1.171 |

Overview of Research Trajectories Pertaining to 1 Fluoro 3 Methoxy 5 Methoxymethoxy Benzene

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound allows for the deconstruction of the target molecule into simpler, more readily available precursors. The analysis identifies key bond disconnections that suggest a logical forward synthesis.

The most apparent disconnection is the carbon-oxygen bond of the methoxymethyl (MOM) ether, as it is a common protecting group for phenols. This disconnection, a functional group interconversion (FGI), leads back to the precursor 3-fluoro-5-methoxyphenol (B1393223) .

From 3-fluoro-5-methoxyphenol, two primary disconnection pathways can be considered:

Disconnection of the methyl ether C-O bond (FGI): This reveals a dihydroxy intermediate, 5-fluororesorcinol (1,3-dihydroxy-5-fluorobenzene). Further disconnection of the C-F bond points towards phloroglucinol (1,3,5-trihydroxybenzene) as a potential starting material. This route relies on the selective methylation of one of the two hydroxyl groups in 5-fluororesorcinol, which can be challenging.

Disconnection of the C-F bond: This leads to 3-methoxyphenol (B1666288). However, the direct fluorination of 3-methoxyphenol would likely result in a mixture of ortho- and para-isomers relative to the powerful directing hydroxyl and methoxy groups, making the isolation of the desired meta-isomer difficult.

A more robust retrosynthetic pathway involves identifying a precursor where the 1,3,5-substitution pattern is more easily established. A plausible intermediate is 1-fluoro-3,5-dimethoxybenzene (B1333257) . A selective demethylation of one of the two equivalent methoxy groups would yield the key intermediate, 3-fluoro-5-methoxyphenol. The synthesis of 1-fluoro-3,5-dimethoxybenzene can be envisioned from 3,5-dimethoxyaniline (B133145) via a Balz-Schiemann reaction, a reliable method for introducing fluorine into an aromatic ring. This latter approach offers better regiochemical control.

Proposed Retrosynthetic Pathway:

Figure 1: A plausible retrosynthetic pathway for this compound, highlighting key intermediates.

Precursor Design and Intermediate Synthesis in the Formation of this compound

The design and synthesis of appropriate precursors are critical for the successful construction of the target molecule. This involves carefully selecting methods for introducing each functional group in a controlled manner.

The incorporation of fluorine into an aromatic ring can significantly alter a molecule's physicochemical properties. tandfonline.com Several methods exist for aromatic fluorination, with the choice depending on the substrate and desired regioselectivity.

Electrophilic Fluorination: This method involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). Modern reagents are safer and more manageable than elemental fluorine. sigmaaldrich.com N-Fluorobenzenesulfonimide (NFSI) is a versatile reagent for this purpose. rsc.org Another common reagent is Selectfluor® (F-TEDA-BF4).

Balz-Schiemann Reaction: This classic method is a reliable route for introducing a single fluorine atom with high regioselectivity. It involves the diazotization of an aromatic amine (aniline) with nitrous acid, followed by the introduction of a tetrafluoroborate (B81430) or hexafluorophosphate (B91526) anion. The resulting diazonium salt is then thermally decomposed to yield the corresponding aryl fluoride (B91410).

Nucleophilic Aromatic Substitution (SNAr): In this approach, a fluoride ion displaces a good leaving group (such as -NO2 or a halide) from an aromatic ring that is activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group.

For the synthesis of 1-fluoro-3,5-dimethoxybenzene, the Balz-Schiemann reaction starting from 3,5-dimethoxyaniline is a highly suitable strategy.

The formation of ether linkages is fundamental to the synthesis of the target compound.

O-Methylation: The conversion of a phenolic hydroxyl group to a methoxy group is typically achieved via the Williamson ether synthesis. This involves deprotonating the phenol with a base (e.g., potassium carbonate, sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a halide from a methylating agent like methyl iodide or dimethyl sulfate (B86663). Other methods, such as using tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) under microwave irradiation, have been developed for efficient and selective O-methylation of phenolic compounds. researchgate.net

O-Methoxymethylation: The methoxymethyl (MOM) group is a widely used protecting group for alcohols and phenols due to its stability under many reaction conditions and its relatively straightforward removal. It is typically introduced by treating the phenol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.

| Transformation | Common Reagents | Base | Typical Conditions |

| O-Methylation | Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄) | K₂CO₃, NaH | Acetone or DMF, rt to reflux |

| O-Methoxymethylation | Methoxymethyl chloride (MOMCl) | DIPEA, NaH | DCM or THF, 0 °C to rt |

This interactive table summarizes common reagents and conditions for the specified etherification reactions.

Substituted phenols are indispensable precursors in organic synthesis. wisdomlib.orgoregonstate.edu The hydroxyl group is a strongly activating, ortho-, para-director in electrophilic aromatic substitution, which can be used to control the position of incoming substituents. More importantly in this context, the phenolic hydroxyl group serves as a chemical handle for transformations, primarily the formation of ethers or esters.

In the proposed synthesis, 3-fluoro-5-methoxyphenol is the pivotal intermediate. Its phenolic hydroxyl group is the site for the final O-methoxymethylation step. The synthesis of this key phenol, likely via a selective mono-demethylation of 1-fluoro-3,5-dimethoxybenzene, is a crucial transformation that enables the differentiation between the two oxygen functionalities required in the final product. The synthesis of phenols with controlled regiochemistry is of paramount interest to chemists. oregonstate.edu

Direct Synthetic Routes to this compound

While a one-step synthesis from simple precursors is not feasible, a direct and logical multi-step route can be designed based on the retrosynthetic analysis.

A direct electrophilic fluorination of a precursor like 1-methoxy-3-(methoxymethoxy)benzene (B3053962) is not a viable strategy. Both the methoxy and methoxymethoxy groups are strong ortho-, para-directors. They would direct an incoming electrophile to positions 2, 4, and 6 of the ring. The target compound requires fluorine at the 5-position, which is meta to both existing groups. Therefore, an electrophilic substitution strategy must be designed differently, where the fluorine is introduced via another mechanism or is present on the ring early in the sequence.

A plausible synthetic route that leverages established and reliable reactions is as follows:

Fluorination via Balz-Schiemann Reaction: The synthesis begins with commercially available 3,5-dimethoxyaniline. This precursor is treated with sodium nitrite (B80452) in the presence of tetrafluoroboric acid (HBF₄) at low temperature to form the corresponding diazonium tetrafluoroborate salt. Gentle heating of this salt induces the loss of nitrogen gas and affords 1-fluoro-3,5-dimethoxybenzene . nih.gov

Selective Demethylation: The next step is the crucial regioselective mono-demethylation of 1-fluoro-3,5-dimethoxybenzene to yield 3-fluoro-5-methoxyphenol . This transformation can be challenging, as conditions must be carefully controlled to prevent over-reaction to the diol. Reagents such as boron tribromide (BBr₃) at low temperatures or certain nucleophilic reagents like lithium chloride in DMF or sodium thiocresolate can sometimes achieve selective mono-demethylation of dimethoxybenzenes.

O-Methoxymethylation (Protection): The final step involves the protection of the newly formed phenolic hydroxyl group. 3-fluoro-5-methoxyphenol is treated with methoxymethyl chloride (MOMCl) and a hindered base like N,N-diisopropylethylamine (DIPEA) in an inert solvent such as dichloromethane (B109758) (DCM). This reaction proceeds under mild conditions to yield the final target compound, This compound .

This sequence represents a logical and controllable pathway, avoiding problematic electrophilic aromatic substitution steps that would yield incorrect isomers and instead relying on a well-established method for fluorine introduction and standard functional group manipulations.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted aromatic compounds, particularly for the introduction of heteroatom nucleophiles onto an aromatic ring. The reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, typically a halide. ebyu.edu.tr

While a direct SNAr approach to this compound is not the most straightforward strategy due to the electronic nature of the substituents, this methodology is highly relevant for the synthesis of key precursors. For instance, the synthesis of a precursor like 3-fluoro-5-methoxyphenol could potentially involve an SNAr reaction on a more activated substrate. An example of a relevant SNAr reaction is the displacement of a fluoride ion from an activated fluoroarene by a methoxide (B1231860) source. The high electronegativity of fluorine can stabilize the intermediate Meisenheimer complex, making fluoride a surprisingly good leaving group in SNAr reactions. stackexchange.com

In a hypothetical synthesis of a precursor, a starting material such as 1,3-difluoro-5-nitrobenzene could undergo a regioselective SNAr reaction with sodium methoxide. The nitro group would activate the ring towards nucleophilic attack, and under controlled conditions, one of the fluorine atoms could be displaced to yield 1-fluoro-3-methoxy-5-nitrobenzene. Subsequent reduction of the nitro group to an amine, followed by diazotization and hydrolysis, could then yield 3-fluoro-5-methoxyphenol.

It is important to note that the reactivity in SNAr reactions is highly dependent on the nature and position of the activating groups and the nucleophile. core.ac.uk For arenes that are not sufficiently electron-deficient, SNAr reactions are generally not feasible under standard conditions. nih.gov

Cross-Coupling Reactions in the Synthesis of Fluorinated Aromatic Ethers

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of C-O bonds in the synthesis of aryl ethers. nih.govnih.gov These methods offer a versatile alternative to traditional methods like the Williamson ether synthesis, often proceeding under milder conditions with a broader substrate scope.

A plausible cross-coupling strategy to construct a precursor to this compound could involve the coupling of an aryl halide with an alcohol. For example, 1-bromo-3-fluoro-5-hydroxybenzene could be coupled with methanol (B129727) in the presence of a palladium catalyst, a suitable ligand (e.g., a bulky biarylphosphine), and a base to form 3-fluoro-5-methoxyphenol. organic-chemistry.org

Alternatively, a double cross-coupling approach could be envisioned starting from a dihalide such as 1,5-dibromo-3-fluorobenzene. A sequential coupling, first with sodium methoxide and then with the sodium salt of methoxymethanol, could theoretically yield the target product. However, achieving high selectivity in such a sequential process would be challenging and would likely require careful optimization of reaction conditions and catalyst systems.

The table below summarizes representative conditions for palladium-catalyzed C-O cross-coupling reactions that could be adapted for the synthesis of fluorinated aromatic ethers.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | tBuXPhos | K₃PO₄ | Toluene | 100 |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 110 |

| tBuBrettPhos Pd G3 | (none) | Cs₂CO₃ | Toluene | 80-110 |

This table presents generalized conditions and would require optimization for the specific substrates.

Functional Group Interconversion Methodologies

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. In the context of synthesizing this compound, the most direct and likely successful approach involves the protection of a phenolic hydroxyl group.

The key precursor for this strategy is 3-fluoro-5-methoxyphenol, which is commercially available. The synthesis of the target molecule can then be achieved through the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. This is a standard protecting group strategy in organic synthesis.

The reaction typically involves the deprotonation of the phenol with a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. The phenoxide is then reacted with chloromethyl methyl ether (MOM-Cl) to yield the desired product.

Reaction Scheme:

Figure 1: Methoxymethylation of 3-fluoro-5-methoxyphenol to yield this compound.

Typical reaction conditions for this transformation are summarized in the table below.

| Reagent | Base | Solvent | Temperature (°C) |

| Chloromethyl methyl ether (MOM-Cl) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to rt |

| Chloromethyl methyl ether (MOM-Cl) | Potassium Carbonate (K₂CO₃) | Acetone or DMF | rt to 50 |

| Dimethoxymethane (B151124) | p-Toluenesulfonic acid (cat.) | Dichloromethane | rt |

This table provides common conditions for MOM protection of phenols.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can lead to more sustainable and environmentally friendly processes. organic-chemistry.org

Key green chemistry considerations for the proposed synthesis via methoxymethylation of 3-fluoro-5-methoxyphenol include:

Atom Economy: The protection reaction with MOM-Cl has a moderate atom economy, as it generates a salt byproduct (e.g., NaCl). Alternative methods, such as the acid-catalyzed reaction with dimethoxymethane, which produces methanol as a byproduct, could offer a higher atom economy.

Use of Safer Solvents: Traditional solvents for this type of reaction, such as THF and DMF, have environmental and health concerns. Exploring greener solvent alternatives like 2-methyl-THF, cyclopentyl methyl ether (CPME), or even solvent-free conditions could significantly improve the environmental profile of the synthesis. unsw.edu.au

Catalysis: The use of catalytic amounts of a mild acid (e.g., p-toluenesulfonic acid) for the reaction with dimethoxymethane is preferable to the use of stoichiometric amounts of a strong base like sodium hydride, which also presents safety hazards.

Waste Prevention: Careful optimization of the reaction conditions to maximize the yield and minimize the formation of byproducts is a key principle of green chemistry. This reduces the need for extensive purification, which in turn reduces solvent and energy consumption.

The following table outlines some green chemistry considerations for the synthesis.

| Green Chemistry Principle | Application in Synthesis |

| Waste Prevention | Optimize reaction for high yield and selectivity. |

| Atom Economy | Consider using dimethoxymethane instead of MOM-Cl. |

| Less Hazardous Chemical Syntheses | Avoid highly toxic reagents and solvents. |

| Safer Solvents and Auxiliaries | Replace traditional solvents with greener alternatives. |

| Design for Energy Efficiency | Conduct reactions at ambient temperature if possible. |

| Use of Catalysis | Employ catalytic methods over stoichiometric reagents. |

Catalytic Approaches to the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules.

As discussed in the section on cross-coupling reactions, palladium catalysis is a powerful tool for the formation of the C-O bonds in the aryl ether moieties of the target molecule or its precursors. google.com The development of highly active catalyst systems, often employing sophisticated phosphine (B1218219) ligands, allows for these reactions to be carried out under mild conditions with high efficiency. organic-chemistry.org

In the context of the functional group interconversion approach, while the traditional MOM protection is often not catalytic, research into catalytic methods for ether synthesis is an active area. For instance, the Williamson ether synthesis, a related reaction, can be performed under catalytic conditions, particularly in industrial settings. acs.org While not directly applicable to MOM protection, this highlights the trend towards developing catalytic alternatives to classical stoichiometric reactions.

Furthermore, if a cross-coupling strategy were employed, the choice of catalyst would be paramount. The table below provides examples of catalyst systems that have been successfully used in C-O bond formation reactions.

| Catalyst | Ligand | Reaction Type |

| Palladium(II) acetate | Biaryl phosphines (e.g., XPhos, SPhos) | Buchwald-Hartwig amination/etherification |

| Copper(I) iodide | Phenanthroline derivatives | Ullmann condensation |

| Nickel(II) chloride | Diphosphine ligands (e.g., dppe) | Kumada-type coupling for C-O bonds |

The selection of the appropriate catalytic system would depend on the specific substrates and the desired transformation, requiring empirical screening and optimization to achieve the desired outcome.

Reactivity of the Aryl Fluorine Moiety in this compound

The carbon-fluorine bond in aromatic systems is the strongest carbon-halogen bond, which makes the aryl fluorine moiety generally unreactive under standard conditions. However, its reactivity can be harnessed through specific synthetic strategies, namely nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The rate-determining step is typically this initial nucleophilic attack.

For the reaction to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro or cyano groups, positioned ortho or para to the leaving group. masterorganicchemistry.comchemistrysteps.com These groups stabilize the negative charge of the Meisenheimer complex through resonance. In SNAr reactions, fluoride is an excellent leaving group, not because of its leaving group ability (which is poor), but because its high electronegativity strongly polarizes the C-F bond. This polarization makes the attached carbon highly electrophilic and susceptible to nucleophilic attack. wyzant.comyoutube.comyoutube.com

In the case of this compound, the ring is substituted with two strong electron-donating groups (EDGs): methoxy (-OCH₃) and methoxymethoxy (-OCH₂OCH₃). These groups increase the electron density of the aromatic ring, thereby deactivating it towards nucleophilic attack. Consequently, traditional SNAr reactions with common nucleophiles are generally not feasible under standard conditions. However, recent advancements have shown that SNAr reactions can be performed on electron-rich ("unactivated") aryl fluorides using specialized methods such as electrophotocatalysis or specific, highly reactive nucleophiles. researchgate.netoup.comnih.govresearchgate.net

| Substrate Type | Substituents | Reactivity toward SNAr | Typical Conditions |

|---|---|---|---|

| Activated Aryl Fluoride | Electron-Withdrawing Groups (e.g., -NO₂) | High | Standard nucleophiles (e.g., NaOMe, KCN) in polar aprotic solvents (e.g., DMSO, DMF) |

| This compound | Electron-Donating Groups (e.g., -OMe, -OMOM) | Very Low | Requires specialized methods (e.g., photoredox catalysis, strong anionic nucleophiles) |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are fundamental methods for forming new carbon-carbon bonds. nobelprize.orgyoutube.com The catalytic cycle typically involves the oxidative addition of an aryl halide to a palladium(0) complex. The C-F bond's strength makes this oxidative addition step challenging, rendering aryl fluorides the least reactive among aryl halides (reactivity order: I > Br > Cl >> F). libretexts.org

Successful cross-coupling of aryl fluorides often requires:

Activation: The presence of electron-withdrawing groups on the aromatic ring can facilitate the oxidative addition step. acs.orgrsc.org

Specialized Catalysts: The use of highly active catalytic systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or nickel-based catalysts, can enable the activation of the inert C-F bond. nih.govnih.gov

Given that this compound is an electron-rich system, its participation in palladium-catalyzed cross-coupling reactions via C-F bond activation would be difficult. Such a transformation would necessitate carefully optimized conditions with a highly active catalyst system, similar to those developed for other challenging electron-rich aryl halides. nih.gov

Transformations Involving Ether Groups in this compound

The two ether functionalities, the methoxy group and the MOM protecting group, offer distinct pathways for chemical modification. Their differing stabilities, particularly towards acidic conditions, allow for selective transformations.

The methoxymethoxy (MOM) group is an acetal (B89532), which serves as a common protecting group for phenols. Acetals are known to be stable under basic and neutral conditions but are readily cleaved under acidic conditions. organic-chemistry.org This lability allows for the selective deprotection of the MOM ether in the presence of the more robust methyl ether.

A variety of reagents can be employed for this selective cleavage, often under mild conditions. For example, silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) in dichloromethane provides a mild, efficient, and heterogeneous catalytic system for the chemoselective deprotection of phenolic MOM ethers. organic-chemistry.orgacs.org This method is highly effective and typically does not affect other acid-sensitive groups or more stable ethers like the methoxy substituent.

| Reagent | Solvent | Temperature | Selectivity |

|---|---|---|---|

| NaHSO₄·SiO₂ | Dichloromethane (DCM) | Room Temperature | High for phenolic MOM ethers over aryl methyl ethers. organic-chemistry.orgacs.org |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temperature | Effective, but potentially less selective if stronger conditions are used. |

| 2 M HCl | Tetrahydrofuran (THF) / Water | Room Temperature | Standard aqueous acidic conditions. |

The cleavage of an aryl methyl ether, or demethylation, is a more demanding transformation that requires stronger reagents compared to MOM-ether cleavage. The most widely used and effective reagent for this purpose is the strong Lewis acid boron tribromide (BBr₃). nih.govcommonorganicchemistry.com This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures, followed by an aqueous workup to yield the corresponding phenol. commonorganicchemistry.com

Due to the high reactivity of BBr₃, it would cleave both the methoxy and the MOM ether in this compound. Achieving selective demethylation of the methoxy group while leaving the MOM group intact is generally not feasible with standard ether-cleaving reagents. The standard synthetic approach would involve the selective removal of the more labile MOM group first, followed by the demethylation of the resulting phenol if desired.

The combined directing effects of all three substituents strongly activate the C2, C4, and C6 positions for electrophilic attack. The powerful electron-donating character of the two ether groups makes the ring highly reactive towards electrophiles, suggesting that reactions such as halogenation, nitration, or Friedel-Crafts acylation would proceed readily, likely under milder conditions than those required for benzene (B151609) itself.

Aromatic Ring Reactivity of this compound

The reactivity of the aromatic ring in this compound is significantly influenced by its substituents, which dictate the positions susceptible to electrophilic attack and metalation.

The methoxy and methoxymethoxy groups, being strong activating groups, will primarily direct electrophilic substitution. The positions ortho to these groups are C2, C4, and C6. The C5 position is occupied by the methoxymethoxy group. The C1 and C3 positions are occupied by the fluoro and methoxy groups, respectively. Therefore, the open reactive positions are C2, C4, and C6.

The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Effect |

| Fluoro (-F) | C1 | Inductively withdrawing, resonance donating (deactivating) | ortho, para |

| Methoxy (-OCH₃) | C3 | Inductively withdrawing, strongly resonance donating (activating) | ortho, para |

| Methoxymethoxy (-OCH₂OCH₃) | C5 | Inductively withdrawing, strongly resonance donating (activating) | ortho, para |

Considering the combined directing effects, the most probable sites for electrophilic attack are the C2, C4, and C6 positions, which are ortho or para to the activating methoxy and methoxymethoxy groups. Steric hindrance may play a role in favoring attack at the less hindered positions.

Predicted Regioselectivity in Electrophilic Aromatic Substitution:

| Position | Activating Groups Directing to this Position | Deactivating Groups Directing to this Position | Predicted Reactivity |

| C2 | -OCH₃ (ortho), -OCH₂OCH₃ (para) | -F (ortho) | Highly Favored |

| C4 | -OCH₃ (ortho), -F (para) | -OCH₂OCH₃ (ortho) | Favored |

| C6 | -OCH₂OCH₃ (ortho) | -OCH₃ (para), -F (meta) | Less Favored |

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates with an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org

In this compound, both the methoxy and methoxymethoxy groups can act as directing metalation groups. The methoxy group is a well-established DMG. wku.eduharvard.edu The methoxymethoxy (MOM) group is also known to function as a DMG, although its effectiveness can sometimes be compromised by proton transfer from the methyl group of the MOM ether. nih.gov

The relative directing ability of these groups would determine the site of lithiation. Generally, the order of directing ability for oxygen-based DMGs is OCONEt₂ > OCH₂OCH₃ > OCH₃. nih.gov Therefore, the methoxymethoxy group at C5 would be expected to be a stronger directing group than the methoxy group at C3. This would favor lithiation at the C4 and C6 positions. However, the steric bulk of the organolithium base and the specific reaction conditions can influence the outcome.

Potential Sites for Directed Ortho Metalation:

| Directing Group | Position of Metalation | Comments |

| Methoxy (-OCH₃) at C3 | C2, C4 | C2 is also ortho to the fluoro group. |

| Methoxymethoxy (-OCH₂OCH₃) at C5 | C4, C6 | Expected to be the dominant directing group. |

Given the stronger directing ability of the methoxymethoxy group, metalation is most likely to occur at the C4 or C6 position. Subsequent reaction with an electrophile would lead to the corresponding substituted product.

Radical Reactions Involving this compound

While electrophilic reactions are more commonly studied for this class of compounds, radical reactions can also occur, typically involving the benzylic protons of the methoxymethoxy group or radical substitution on the aromatic ring under specific conditions. For instance, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions could potentially lead to bromination of the methylene (B1212753) group in the methoxymethoxy substituent. uomustansiriyah.edu.iq

Aromatic radical substitution is less common and generally less selective than electrophilic substitution. However, under certain conditions, such as those involving diazonium salts (Sandmeyer-type reactions) or photochemically generated radicals, substitution on the aromatic ring can be achieved. The regioselectivity of such reactions would be influenced by the stability of the intermediate radical species.

Chemo- and Regioselective Reactions of this compound

The presence of multiple functional groups in this compound allows for the possibility of chemo- and regioselective reactions.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, the methoxymethoxy group is an acetal and can be selectively cleaved under acidic conditions to reveal a hydroxyl group, while the methoxy and fluoro groups remain intact. This transformation is a common protecting group strategy in organic synthesis.

Regioselectivity: As discussed in the context of electrophilic aromatic substitution and directed ortho metalation, the substituents on the ring direct incoming reagents to specific positions. The careful choice of reagents and reaction conditions can allow for the selective functionalization of one of the available positions (C2, C4, or C6). For example, the use of a bulky electrophile might favor substitution at the sterically less hindered C4 position over the C2 or C6 positions.

Reaction Mechanisms Associated with Transformations of this compound

The transformations of this compound proceed through well-established reaction mechanisms.

Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. byjus.commasterorganicchemistry.com The positive charge in this intermediate is delocalized across the ring and is stabilized by the electron-donating methoxy and methoxymethoxy groups. In a subsequent step, a proton is eliminated from the ring to restore aromaticity and yield the substituted product. uomustansiriyah.edu.iqbyjus.com

Directed Ortho Metalation: The mechanism begins with the coordination of an organolithium reagent (e.g., n-butyllithium) to the oxygen atom of the directing group (methoxy or methoxymethoxy). wikipedia.orguwindsor.ca This coordination increases the acidity of the ortho protons, facilitating their abstraction by the strong base to form an aryllithium species. wikipedia.org This intermediate then reacts with an electrophile, with the electrophile replacing the lithium atom. wikipedia.org

Nucleophilic Aromatic Substitution: Although less common for such an electron-rich system, nucleophilic aromatic substitution (SₙAr) could potentially occur if a strong electron-withdrawing group were introduced onto the ring. The fluorine atom could act as a leaving group in such a reaction. The mechanism involves the attack of a nucleophile to form a resonance-stabilized carbanion intermediate (Meisenheimer complex), followed by the departure of the leaving group to give the substituted product. researchgate.net

Derivatives and Analogues of 1 Fluoro 3 Methoxy 5 Methoxymethoxy Benzene

Structural Modifications of the Aromatic Core (e.g., Halogenation, Alkylation)

The aromatic ring of 1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene is amenable to various electrophilic substitution reactions, allowing for the introduction of a range of substituents. The directing effects of the existing fluoro, methoxy (B1213986), and methoxymethoxy groups play a crucial role in determining the regioselectivity of these transformations.

Halogenation: Bromination of the aromatic core is a common modification. For instance, 1-Bromo-3,5-dimethoxybenzene can be nitrated to yield 1-bromo-3,5-dimethoxy-2-nitrobenzene, demonstrating the introduction of both a halogen and a nitro group onto a similar core structure. google.com The synthesis of 1-bromo-3-chloro-5-methoxybenzene (B65169) from 1-bromo-3-chloro-5-fluorobenzene (B1273174) highlights the possibility of displacing the fluorine atom under certain conditions. chemicalbook.com

Alkylation: While direct Friedel-Crafts alkylation of such electron-rich systems can sometimes be challenging due to the potential for polysubstitution and rearrangement, libretexts.orgyoutube.com the introduction of alkyl groups can be achieved through other means, such as coupling reactions on halogenated derivatives.

Nitration: The nitration of substituted fluorinated aromatics has been documented. For example, 2-bromo-5-fluoro-benzotrifluoride can be nitrated to produce 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene. google.com This indicates that a nitro group can be introduced onto the aromatic ring of this compound derivatives.

A selection of halogenated and nitrated derivatives of the core structure is presented in the table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 1-Bromo-3-fluoro-5-methoxybenzene | C₇H₆BrFO | 205.02 | |

| 1-Bromo-3-chloro-5-methoxybenzene | C₇H₇BrClO | 222.49 | chemicalbook.com |

| 1-Bromo-3,5-dimethoxy-2-nitrobenzene | C₈H₈BrNO₄ | 262.06 | google.com |

| 2-Bromo-1-fluoro-3,5-dimethoxybenzene | C₈H₈BrFO₂ | 235.05 | indiamart.com |

| 1-Fluoro-3-methoxy-5-(trifluoromethyl)benzene | C₈H₆F₄O | 194.13 | abovchem.com |

Variations of the Ether Substituents (e.g., other Protecting Groups, different Alkoxy groups)

The ether groups on the benzene (B151609) ring, the methoxy and methoxymethoxy substituents, can be modified or replaced to generate a variety of analogues.

The methoxymethyl (MOM) group is a common protecting group for phenols and can be removed under acidic conditions to reveal the free hydroxyl group. This allows for further functionalization at that position. Other protecting groups for phenols include benzyl (B1604629) ethers and various silyl (B83357) ethers.

Benzyl Ethers: Benzyl ethers are widely used as protecting groups due to their stability under a range of conditions and their facile removal by hydrogenolysis. The synthesis of benzyl ethers can be achieved under neutral conditions using reagents like 2-benzyloxy-1-methylpyridinium triflate. beilstein-journals.org Fluorinated benzyl ethers have also been synthesized and studied as alternative protecting groups that can enhance NMR spectral resolution in complex molecules. wiserpub.com

Silyl Ethers: A variety of silyl ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) ethers, can be used to protect hydroxyl groups. These groups offer a range of stabilities and can be selectively removed under different conditions, often using fluoride (B91410) ion sources. organic-chemistry.orgharvard.edu

Different Alkoxy Groups: The methoxy group can be replaced by other alkoxy groups through nucleophilic aromatic substitution on a suitable precursor, such as a fluorinated derivative. For example, 1-bromo-3-chloro-5-fluorobenzene can be converted to 1-bromo-3-chloro-5-methoxybenzene using sodium methoxide (B1231860). nih.gov This methodology can be extended to introduce other alkoxy groups. The synthesis of fluorinated benzyl ethers also demonstrates the introduction of more complex alkoxy substituents. google.comgoogle.com

The table below showcases some derivatives with variations in the ether substituents.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature | Reference |

| 3-Fluoro-5-methoxyphenol (B1393223) | C₇H₇FO₂ | 142.13 | Free hydroxyl group | |

| 1-Fluoro-3-methoxy-5-(trifluoromethoxy)benzene | C₈H₆F₄O₂ | 210.13 | Trifluoromethoxy group | chemimpex.com |

| Fluorinated Benzyl Ethers of Methyl-α-D-mannopyranoside | Varies | Varies | Fluorinated benzyl protecting groups | wiserpub.com |

Introduction of Additional Functional Groups

Beyond halogenation and variations in ether groups, other functional groups can be introduced onto the aromatic core of this compound, further expanding its chemical diversity.

Acylation: Friedel-Crafts acylation allows for the introduction of acyl groups onto activated aromatic rings. wikipedia.orgyoutube.com Given the electron-rich nature of the 1-fluoro-3,5-dialkoxybenzene system, it is expected to be a suitable substrate for such reactions, leading to the formation of ketone derivatives.

Amination: Amino groups can be introduced through various methods. One common approach involves the reduction of a nitro group, which can be introduced via electrophilic nitration. Another method is through coupling reactions. For instance, palladium-catalyzed cross-coupling reactions of bromo derivatives with amines or ammonia (B1221849) surrogates can be employed. nbinno.comnih.gov

The table below lists some derivatives with additional functional groups.

| Compound Name | Functional Group Introduced | Potential Synthetic Route |

| 2-Acyl-1-fluoro-3,5-dimethoxybenzene | Acyl | Friedel-Crafts Acylation |

| 2-Amino-1-fluoro-3,5-dimethoxybenzene | Amino | Nitration followed by reduction |

| 4-Amino-1-fluoro-3,5-dimethoxybenzene | Amino | Nitration followed by reduction |

| 2-(Aminomethyl)-1-fluoro-3,5-dimethoxybenzene | Aminomethyl | Mannich Reaction |

Structure-Reactivity Relationships in Derivatives of this compound

The reactivity of derivatives of this compound is governed by the electronic properties of the substituents on the aromatic ring. The interplay of inductive and resonance effects of the fluoro, methoxy, and other introduced functional groups dictates the rate and regioselectivity of further reactions.

The Hammett equation provides a quantitative framework for understanding these substituent effects. pharmacy180.comsciepub.comwikipedia.org The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) reflects the sensitivity of a particular reaction to these effects.

Fluorine: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). In electrophilic aromatic substitution, the inductive effect generally deactivates the ring, but the resonance effect directs incoming electrophiles to the ortho and para positions.

Quantitative structure-activity relationship (QSAR) studies on related compounds, such as phloroglucinol (B13840) derivatives, have shown that lipophilicity and electronic parameters play a crucial role in their biological activity. nih.govnih.govmdpi.commdpi.com Similar principles would apply to the derivatives of this compound, where modifications to the structure would alter these properties and, consequently, their reactivity and potential biological applications.

The table below summarizes the expected electronic effects of common substituents on the aromatic ring.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution |

| -F | -I (strong) | +R (moderate) | Deactivating, ortho, para-directing |

| -OCH₃ | -I (moderate) | +R (strong) | Activating, ortho, para-directing |

| -OCH₂OCH₃ | -I (moderate) | +R (strong) | Activating, ortho, para-directing |

| -NO₂ | -I (strong) | -R (strong) | Deactivating, meta-directing |

| -Br | -I (strong) | +R (weak) | Deactivating, ortho, para-directing |

| -C(O)R | -I (moderate) | -R (moderate) | Deactivating, meta-directing |

| -NH₂ | -I (moderate) | +R (strong) | Activating, ortho, para-directing |

Computational and Theoretical Studies on 1 Fluoro 3 Methoxy 5 Methoxymethoxy Benzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene, these studies would provide critical insights into its stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be essential. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

This table is for illustrative purposes only, as no published data exists.

Electrostatic Potential Maps and Charge Distribution

An electrostatic potential (ESP) map would visualize the charge distribution across the molecule. This color-coded map would identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this compound, the ESP map would likely show negative potential around the oxygen and fluorine atoms, indicating their electronegativity, and positive potential near the hydrogen atoms. This information is crucial for predicting how the molecule would interact with other polar molecules or ions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis would provide a detailed picture of the bonding within this compound. It would quantify the delocalization of electron density between filled and unfilled orbitals, providing insights into hyperconjugative and resonance effects. This analysis would help to explain the influence of the fluoro, methoxy (B1213986), and methoxymethoxy substituents on the electronic structure of the benzene (B151609) ring.

Conformational Analysis and Energy Minima of this compound

Due to the presence of flexible methoxy and methoxymethoxy groups, this compound can exist in multiple conformations. A conformational analysis would involve systematically rotating the single bonds and calculating the potential energy of each resulting geometry. The goal would be to identify the lowest energy conformations (energy minima), which represent the most stable shapes of the molecule. This information is vital for understanding its physical properties and how it might bind to other molecules.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For instance, calculated vibrational frequencies would correspond to the peaks in an IR spectrum, and calculated chemical shifts would aid in the interpretation of ¹H and ¹³C NMR spectra.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹³C NMR | Chemical Shift (C-F) | Data not available |

| IR Spectroscopy | C-O Stretch (methoxy) | Data not available |

| IR Spectroscopy | C-O Stretch (methoxymethoxy) | Data not available |

This table is for illustrative purposes only, as no published data exists.

Reaction Pathway Modeling and Transition State Analysis

Should this molecule be of interest as a reactant in a chemical synthesis, reaction pathway modeling could be employed to study the mechanism of a proposed reaction. By calculating the energies of reactants, products, and any intermediates and transition states, chemists can determine the most likely reaction pathway and predict the reaction rate. This type of analysis would be invaluable for optimizing synthetic routes involving this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the time-dependent behavior of molecules, providing insights into their conformational dynamics, intermolecular interactions, and solvent effects. For a molecule like this compound, MD simulations could elucidate several key dynamic properties.

The primary focus of MD simulations on this compound would be the conformational flexibility introduced by the methoxy and, particularly, the methoxymethoxy substituents. The rotation around the C(aryl)-O bonds and the C-O-C-O-C linkage of the methoxymethoxy group are expected to be significant. Theoretical investigations on simpler, related molecules like anisole (B1667542) have explored the rotational barriers of the methoxy group, revealing the interplay between steric and electronic effects that govern its orientation relative to the benzene ring. acs.org For this compound, the simulations would map the potential energy surface associated with the dihedral angles of these side chains, identifying low-energy conformers and the transition states between them.

MD simulations in various solvents would also reveal how the environment influences the conformational preferences of the molecule. The presence of polar or nonpolar solvents would affect the intramolecular and intermolecular interactions, thereby altering the dynamic equilibrium of the conformers.

Table 1: Expected Parameters from Molecular Dynamics Simulations of this compound

| Parameter | Description | Expected Insights |

| Dihedral Angle Distributions | Analysis of the torsional angles of the C(aryl)-O-CH3 and C(aryl)-O-CH2-O-CH3 linkages. | Identification of preferred conformations (e.g., planar vs. non-planar) of the substituent groups relative to the benzene ring. |

| Radial Distribution Functions | Describes the probability of finding a solvent molecule at a certain distance from a specific atom or group in the solute. | Understanding the solvation shell structure and specific solute-solvent interactions. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of a superimposed molecule over time. | Assessment of the structural stability of different conformers throughout the simulation. |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of each atom from its average position. | Identification of the most flexible regions of the molecule, particularly the terminal methyl group of the methoxymethoxy moiety. |

Investigation of Non-Covalent Interactions

The electronic nature and spatial arrangement of the substituents in this compound give rise to a variety of non-covalent interactions, both within the molecule (intramolecular) and with other molecules (intermolecular). These interactions are crucial in determining its physicochemical properties and how it interacts with its environment.

Theoretical studies on substituted benzene derivatives have established the importance of electrostatic and dispersion forces in governing their interactions. researchgate.netresearchgate.net The fluorine atom, being highly electronegative, acts as a weak hydrogen bond acceptor and influences the electrostatic potential of the aromatic ring. The oxygen atoms in the methoxy and methoxymethoxy groups also serve as hydrogen bond acceptors.

Intramolecularly, interactions between the substituents can influence the molecule's preferred conformation. researchgate.net For instance, repulsive or attractive forces between the lone pairs of the oxygen atoms and the electron clouds of adjacent groups can affect the rotational barriers of the side chains.

Intermolecularly, this compound can engage in several types of non-covalent interactions:

Hydrogen Bonding: The oxygen atoms of the ether linkages can act as hydrogen bond acceptors in the presence of suitable donor molecules.

π-Stacking: The aromatic ring can participate in π-π stacking interactions with other aromatic systems. The electron-donating methoxy and methoxymethoxy groups and the electron-withdrawing fluorine atom modulate the quadrupole moment of the benzene ring, influencing the strength and geometry of these stacking interactions. acs.org

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are instrumental in visualizing and quantifying these weak interactions. researchgate.net Such analyses on analogous systems have provided detailed insights into the nature and strength of various non-covalent bonds. mdpi.com

Table 2: Potential Non-Covalent Interactions Involving this compound

| Interaction Type | Description | Potential Role |

| Intramolecular H-Bonding | Weak C-H···O or C-H···F interactions between the substituent groups and the benzene ring. | Influences the conformational preference and stability of the molecule. |

| Intermolecular H-Bonding | Interaction of the ether oxygen atoms with H-bond donors in the environment. | Key determinant of solubility in protic solvents and interactions with biological macromolecules. |

| π-π Stacking | Face-to-face or offset stacking of the aromatic ring with other π-systems. | Important for crystal packing and the formation of molecular complexes. |

| Halogen Bonding | The fluorine atom could potentially act as a halogen bond acceptor, though this is generally a weak interaction for fluorine. | Could play a role in specific molecular recognition events. |

| Dispersion Forces | Ubiquitous attractive forces arising from instantaneous electronic fluctuations. | Contribute significantly to the overall intermolecular binding energy. |

Analytical Methodologies for Structural Elucidation of 1 Fluoro 3 Methoxy 5 Methoxymethoxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used method for the structural elucidation of organic molecules, including 1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene. By probing the magnetic properties of atomic nuclei, NMR provides granular information about the molecular framework.

Proton (¹H) NMR spectroscopy offers a detailed picture of the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons and the protons of the methoxy (B1213986) and methoxymethoxy groups. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the substituents on the benzene (B151609) ring.

The aromatic region would typically display signals for the three protons on the benzene ring. Due to the substitution pattern, these protons would appear as distinct multiplets, with their chemical shifts influenced by the fluorine and the two oxygen-containing substituents. The coupling constants (J), which describe the interaction between neighboring protons, are crucial for determining their relative positions on the ring. For instance, ortho-coupling is typically larger than meta-coupling.

The methoxy (-OCH₃) group would present as a sharp singlet, as these three protons are chemically equivalent and have no adjacent protons to couple with. Similarly, the methoxymethoxy group (-OCH₂OCH₃) would show two distinct signals: a singlet for the terminal methyl protons and another singlet for the methylene (B1212753) protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 6.3 - 6.7 | m | - |

| -OCH₂O- | ~5.2 | s | - |

| -OCH₃ | ~3.8 | s | - |

| -OCH₂OCH₃ | ~3.5 | s | - |

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom would give rise to a distinct signal. The chemical shifts of the aromatic carbons are particularly informative, with the carbon atom directly attached to the fluorine atom exhibiting a characteristic large C-F coupling constant.

The carbons bearing the methoxy and methoxymethoxy groups would appear at lower field (higher ppm) compared to the unsubstituted aromatic carbons due to the deshielding effect of the oxygen atoms. The carbon atoms of the methoxy and methoxymethoxy groups would also have characteristic chemical shifts in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-F | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| C-OR | 155 - 160 |

| Aromatic C-H | 95 - 110 |

| -OC H₂O- | 90 - 95 |

| -OC H₃ | 55 - 60 |

| -OCH₂OC H₃ | 55 - 60 |

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique specifically for observing fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Coupling between the fluorine and the ortho- and meta-protons on the aromatic ring would result in a multiplet structure for the fluorine signal, providing further confirmation of the substitution pattern.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify which protons are adjacent to each other. In the case of this compound, COSY would confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton and carbon signals for each C-H bond in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity across quaternary carbons and heteroatoms, for example, by showing correlations from the methoxy protons to the aromatic carbon to which the methoxy group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly bonded. For a relatively rigid molecule like this compound, NOESY can help to confirm the spatial proximity of substituents on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within the molecule.

The aromatic ring gives rise to several characteristic bands in the IR spectrum. The stretching vibrations of the C-H bonds on the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce a series of sharp bands in the 1600-1450 cm⁻¹ region. The exact positions and intensities of these bands can provide clues about the substitution pattern of the benzene ring. Additionally, a strong absorption band corresponding to the C-F stretch would be expected, typically in the 1250-1000 cm⁻¹ region. The C-O stretching vibrations of the ether linkages (methoxy and methoxymethoxy groups) would also produce strong bands in the fingerprint region, generally between 1300 and 1000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O (Ether) | Stretch | 1300 - 1000 |

| C-F | Stretch | 1250 - 1000 |

Identification of C-O and C-F Stretching Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, the IR spectrum is expected to be complex, with distinct stretching vibrations for the various C-O and C-F bonds.

The presence of two different types of ether linkages, the methoxy group (-OCH₃) and the methoxymethoxy group (-OCH₂OCH₃), gives rise to characteristic C-O stretching bands. Generally, aromatic ethers exhibit strong C-O stretching absorptions in the region of 1275-1200 cm⁻¹ for the aryl-O stretch and 1075-1020 cm⁻¹ for the alkyl-O stretch. For the methoxy group in a related compound, 1-Fluoro-3,5-dimethoxybenzene (B1333257), these vibrations are readily observed. By analogy, this compound would also display absorptions in these regions. The C-O-C stretching of the methoxymethyl ether would likely present as a complex series of bands within this range.

The carbon-fluorine (C-F) stretching vibration is also a key diagnostic feature. The C-F bond in aromatic compounds typically produces a strong absorption band in the 1300-1100 cm⁻¹ region of the IR spectrum. The exact position of this band can be influenced by the substitution pattern on the aromatic ring.

Table 1: Expected Infrared Absorption Ranges for Key Functional Groups in this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-O (methoxy) | Stretching | 1275-1200 |

| Alkyl C-O (methoxy) | Stretching | 1075-1020 |

| Aromatic C-O (MOM ether) | Stretching | 1275-1200 |

| Alkyl C-O (MOM ether) | Stretching | 1150-1085 (asymmetric) |

| Aromatic C-F | Stretching | 1300-1100 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it forms a molecular ion which can then break down into smaller, characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₉H₁₁FO₃), the theoretical exact mass can be calculated with high precision. For comparison, the closely related compound 1-Fluoro-3,5-dimethoxybenzene (C₈H₉FO₂) has a calculated exact mass of 156.0587 g/mol . nih.gov The ability of HRMS to measure masses to several decimal places allows for the unambiguous determination of the molecular formula.

Table 2: Theoretical Exact Mass Calculation for this compound

| Element | Number of Atoms | Isotopic Mass | Total Mass |

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 11 | 1.007825 | 11.086075 |

| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total | 186.069223 |

Analysis of Fragmentation Pathways to Confirm Structural Motifs

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule and can be used to confirm its structure. For aromatic ethers, a common fragmentation pathway involves the cleavage of the alkyl group from the ether oxygen. In the case of this compound, several key fragmentation pathways can be predicted:

Loss of the methoxymethyl radical: Cleavage of the O-CH₂OCH₃ bond would result in the loss of a methoxymethyl radical (•CH₂OCH₃, 45 Da), leading to a significant fragment ion.

Loss of the methyl radical: Cleavage of the O-CH₃ bond of the methoxy group would result in the loss of a methyl radical (•CH₃, 15 Da).

Cleavage of the methoxymethyl group: The methoxymethyl group itself can fragment, for example, by loss of formaldehyde (B43269) (CH₂O, 30 Da) from the molecular ion.

Aromatic ring fragmentation: The substituted benzene ring can also undergo characteristic fragmentations, though these are often less prominent than the cleavage of the ether side chains. The presence of a fluorine atom would also influence the fragmentation pattern.

The analysis of these fragmentation pathways allows for the confirmation of the connectivity of the different structural motifs within the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. iucr.org This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of its molecular structure.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purification of this compound and for assessing its purity.

Gas Chromatography (GC): Given the likely volatility of the compound, gas chromatography is a suitable method for purity assessment. researchgate.netnih.govthermofisher.cominnovatechlabs.comdntb.gov.ua A GC analysis would reveal the presence of any impurities, such as starting materials or byproducts from its synthesis. The choice of the stationary phase in the GC column is crucial for achieving good separation. A non-polar or medium-polarity column would likely be effective. Coupling the GC to a mass spectrometer (GC-MS) would allow for the identification of any separated impurities based on their mass spectra. researchgate.netthermofisher.cominnovatechlabs.com

Advanced Applications and Research Frontiers of 1 Fluoro 3 Methoxy 5 Methoxymethoxy Benzene in Academic Contexts

1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene as a Synthetic Building Block in Complex Organic Synthesis

The strategic placement of reactive and modifiable sites on the aromatic core of this compound makes it a valuable precursor in the assembly of complex molecular architectures.

Precursor for Advanced Aromatic Scaffolds and Heterocycles

In the field of synthetic chemistry, there is a continuous demand for novel starting materials that can be elaborated into more complex structures. This compound serves as a key intermediate in the synthesis of various substituted aromatic compounds. The fluorine atom can be a site for nucleophilic aromatic substitution or can influence the regioselectivity of other reactions. The methoxy (B1213986) group can be cleaved to a hydroxyl group, providing a handle for further functionalization, while the MOM-protected hydroxyl group offers a stable yet readily deprotectable site, allowing for sequential chemical transformations. This controlled reactivity is crucial for the construction of highly substituted aromatic scaffolds and the synthesis of complex heterocyclic systems, which are core structures in many biologically active molecules and functional materials.

Role in Multi-Step Total Syntheses of Natural Products or Designed Molecules

While extensive, publicly documented examples of the use of this compound in the total synthesis of specific natural products are not widespread, its structural motifs are present in various complex molecules. Synthetic chemists often design routes that utilize building blocks with similar substitution patterns to construct intricate molecular frameworks. The controlled deprotection and functionalization of the different groups on this compound would allow for its incorporation into a larger molecule in a stepwise and controlled manner. This strategic approach is fundamental to the logic of total synthesis, where the precise assembly of molecular fragments is paramount.

Potential in Functional Materials Science

The unique electronic properties imparted by the fluorine and oxygen-containing substituents of this compound suggest its potential utility in the development of novel functional materials.

Monomer for Polymer Synthesis (e.g., fluorinated polymers, polyethers)

Fluorinated polymers and polyethers are classes of materials known for their exceptional thermal stability, chemical resistance, and unique optical and electronic properties. The structure of this compound makes it a candidate as a monomer or a precursor to a monomer for the synthesis of such polymers. Following deprotection of the MOM group to reveal a reactive phenol (B47542), this compound could potentially undergo polymerization reactions to form polyethers. The presence of the fluorine atom in the polymer backbone would be expected to enhance the material's properties, such as its dielectric constant and thermal stability.

Precursor for Optoelectronic Materials or Liquid Crystals

The synthesis of organic materials with specific optoelectronic properties is a vibrant area of research. The substitution pattern on this compound can influence the electron distribution within the aromatic ring, which in turn can affect its absorption and emission of light. By incorporating this unit into larger conjugated systems, it may be possible to tune the photophysical properties of the resulting materials for applications in devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Furthermore, the rigid core and potential for elongation make it a plausible building block for the synthesis of liquid crystalline materials, where molecular shape and electronic properties are critical.

Contribution to Methodological Developments in Organic Synthesis

The reactivity of this compound can also be exploited in the development of new synthetic methodologies. For instance, the fluorine substituent can be used to probe the mechanisms of aromatic substitution reactions or to develop novel cross-coupling reactions. The interplay of the three different substituents provides a model system for studying regioselectivity and chemoselectivity in a variety of chemical transformations. Research in this area contributes to the fundamental toolkit of organic chemists, enabling the more efficient and precise synthesis of a wide range of chemical compounds.

Future Research Directions involving this compound and its Analogues

The future research landscape for this compound and its analogues is predicated on its utility as a chemical building block. The unique combination of functional groups allows for selective chemical transformations, paving the way for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Exploration as a Scaffold in Medicinal Chemistry:

The presence of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The methoxy and protected hydroxyl groups on the benzene (B151609) ring of this compound offer multiple points for chemical modification. Future research could focus on utilizing this compound as a scaffold for the synthesis of new classes of therapeutic agents. The methoxymethoxy (MOM) group can be selectively removed to reveal a phenol, which can then be further functionalized.

Potential research avenues include the synthesis of:

Enzyme Inhibitors: The fluorinated resorcinol-like core, accessible after deprotection, is a common motif in various enzyme inhibitors.

Receptor Agonists and Antagonists: The scaffold can be elaborated to interact with specific biological targets.

Novel Antibacterial and Antifungal Agents: The incorporation of this fluorinated building block could lead to the development of new antimicrobial compounds.

Development of Novel Synthetic Methodologies:

The reactivity of the aromatic ring in this compound can be further explored. The electron-donating methoxy and methoxymethoxy groups, combined with the electron-withdrawing fluorine atom, create a unique electronic environment that can be exploited in various coupling reactions. Future research may involve:

Directed Ortho-Metalation: Investigating the selective introduction of functional groups at positions ortho to the existing substituents.

Cross-Coupling Reactions: Utilizing the carbon-fluorine bond or introducing other leaving groups to participate in palladium-catalyzed or other transition-metal-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Synthesis of Complex Natural Product Analogues: Employing this compound as a starting material for the total synthesis or semi-synthesis of complex natural products and their fluorinated analogues to study their structure-activity relationships.

Application in Materials Science:

Fluorinated organic molecules are of growing interest in materials science due to their unique electronic and physical properties. While less explored for this specific compound, its analogues could be investigated for applications in:

Organic Electronics: As components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The fluorine and methoxy substituents can influence the HOMO/LUMO energy levels and molecular packing.

Liquid Crystals: The rigid aromatic core with polar substituents could be a building block for novel liquid crystalline materials.

The table below summarizes the key functional groups of this compound and their potential for future research applications.

| Functional Group | Potential Role in Future Research |

| Fluorine | Enhance metabolic stability, modulate electronic properties, serve as a handle for specific chemical reactions. |

| Methoxy Group | Influence electronic properties, provide a site for potential demethylation to a reactive phenol. |

| Methoxymethoxy (MOM) Group | Act as a stable protecting group for the hydroxyl functionality, allowing for selective deprotection and further functionalization. |

Q & A

Q. What are the established synthetic routes for 1-fluoro-3-methoxy-5-(methoxymethoxy)benzene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A plausible route is:

Fluorination : Electrophilic fluorination using Selectfluor® or F-TEDA-BF₄ at the 1-position under anhydrous conditions (e.g., acetonitrile, 0–40°C) .

Methoxy Group Introduction : Methoxylation via nucleophilic substitution (e.g., NaOMe/CuI catalysis) at the 3-position .